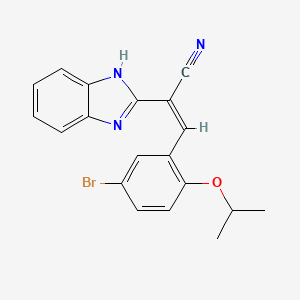
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-isopropoxyphenyl)acrylonitrile
Overview
Description
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-isopropoxyphenyl)acrylonitrile is a chemical compound with potential applications in scientific research. It is a derivative of benzimidazole and contains a nitrile group, which makes it useful in various chemical reactions.
Scientific Research Applications
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-isopropoxyphenyl)acrylonitrile has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells (Li et al., 2018). It has also been investigated for its potential as a fluorescent probe for detecting metal ions (Zhang et al., 2020).
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-isopropoxyphenyl)acrylonitrile is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway (Li et al., 2018). It has also been suggested that its anti-cancer activity may be due to its ability to inhibit the PI3K/Akt signaling pathway (Li et al., 2018).
Biochemical and Physiological Effects
2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-isopropoxyphenyl)acrylonitrile has been reported to exhibit anti-cancer activity in vitro by inducing apoptosis in cancer cells (Li et al., 2018). It has also been investigated for its potential as a fluorescent probe for detecting metal ions (Zhang et al., 2020). However, its biochemical and physiological effects have not been extensively studied.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-isopropoxyphenyl)acrylonitrile in lab experiments is its potential as a fluorescent probe for detecting metal ions (Zhang et al., 2020). However, its anti-cancer activity has only been demonstrated in vitro and further studies are needed to determine its efficacy in vivo. Additionally, its mechanism of action and potential side effects are not fully understood.
Future Directions
There are several potential future directions for research on 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-isopropoxyphenyl)acrylonitrile. One direction could be to further investigate its anti-cancer activity and potential as a therapeutic agent. Another direction could be to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies are needed to determine its mechanism of action and potential side effects.
Conclusion
In conclusion, 2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-isopropoxyphenyl)acrylonitrile is a chemical compound with potential applications in scientific research. It has been reported to exhibit anti-cancer activity in vitro and has potential as a fluorescent probe for detecting metal ions. However, its mechanism of action and potential side effects are not fully understood. Further research is needed to determine its efficacy as a therapeutic agent and its potential in other applications.
properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-propan-2-yloxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O/c1-12(2)24-18-8-7-15(20)10-13(18)9-14(11-21)19-22-16-5-3-4-6-17(16)23-19/h3-10,12H,1-2H3,(H,22,23)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADFICFQMCZIFC-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C=C(C#N)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)Br)/C=C(/C#N)\C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-propan-2-yloxyphenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-[(tetrahydro-2H-thiopyran-4-ylamino)methyl]-2-pyridinyl}-3-piperidinol](/img/structure/B3865214.png)
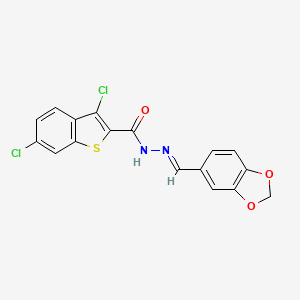
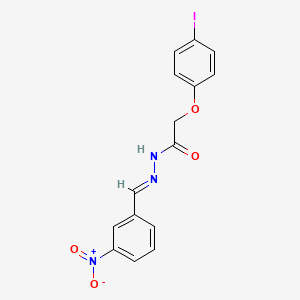
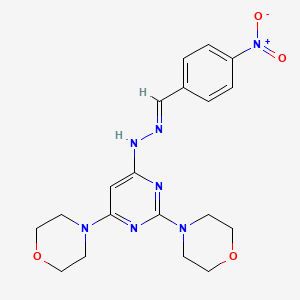
![5-{[5-(2-bromophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3865240.png)

![N'~1~,N'~10~-bis[(5-methyl-2-furyl)methylene]decanedihydrazide](/img/structure/B3865261.png)
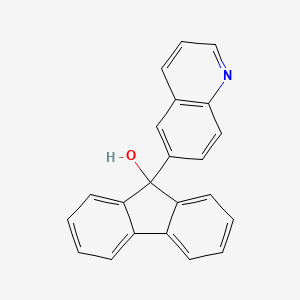
![2-[(4-methylphenyl)amino]-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3865268.png)
![N-acetyl-N-[1-(benzylideneamino)-4,5-diphenyl-1H-imidazol-2-yl]acetamide](/img/structure/B3865269.png)
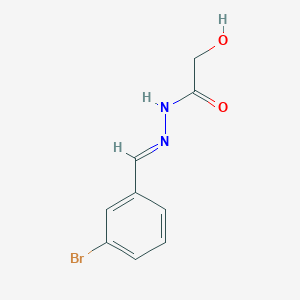
![N-{3-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-2,2-dimethylpropyl}bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3865299.png)
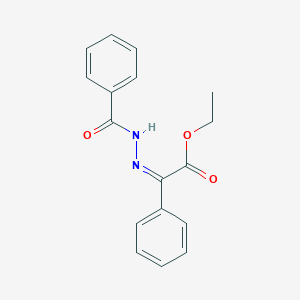
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B3865308.png)